molecular formula C9H14O B6207772 6,6-dimethylspiro[3.3]heptan-1-one CAS No. 2703781-18-2

6,6-dimethylspiro[3.3]heptan-1-one

Cat. No.: B6207772
CAS No.: 2703781-18-2
M. Wt: 138.2
InChI Key:
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Description

6,6-dimethylspiro[3.3]heptan-1-one is a cyclic ketone compound characterized by its unique spiro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethylspiro[3.3]heptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable ketone with a cyclopropane derivative in the presence of a strong base. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6,6-dimethylspiro[3.3]heptan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

6,6-dimethylspiro[3.3]heptan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-dimethylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to engage in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6,6-dimethylspiro[3.3]heptan-2-one
  • Spiro[3.3]heptan-1-one
  • 6-methylspiro[3.3]heptan-1-one

Uniqueness

6,6-dimethylspiro[3.3]heptan-1-one stands out due to its specific spiro structure and the presence of two methyl groups at the 6-position. This unique configuration imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,6-dimethylspiro[3.3]heptan-1-one involves the condensation of two molecules of acetone followed by a cyclization reaction to form the spirocyclic compound.", "Starting Materials": [ "Acetone", "Sodium ethoxide" ], "Reaction": [ "Step 1: Acetone is treated with sodium ethoxide to form the enolate ion.", "Step 2: The enolate ion of acetone is condensed with another molecule of acetone to form the beta-diketone intermediate.", "Step 3: The beta-diketone intermediate undergoes a cyclization reaction to form the spirocyclic compound, 6,6-dimethylspiro[3.3]heptan-1-one." ] }

CAS No.

2703781-18-2

Molecular Formula

C9H14O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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